REACTION_SMILES
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[CH3:16][O:17][c:18]1[cH:19][cH:20][c:21]([S:24](=[O:25])(=[O:26])[Cl:27])[cH:22][cH:23]1.[n:1]1[cH:2][cH:3][c:4]([CH:7]=[CH:8][c:9]2[c:10]([NH2:11])[cH:12][cH:13][cH:14][cH:15]2)[cH:5][cH:6]1>>[n:1]1[cH:2][cH:3][c:4]([CH:7]=[CH:8][c:9]2[c:10]([NH:11][S:24]([c:21]3[cH:20][cH:19][c:18]([O:17][CH3:16])[cH:23][cH:22]3)(=[O:25])=[O:26])[cH:12][cH:13][cH:14][cH:15]2)[cH:5][cH:6]1
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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COc1ccc(S(=O)(=O)Cl)cc1
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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Nc1ccccc1C=Cc1ccncc1
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Name
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Type
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product
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Smiles
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COc1ccc(S(=O)(=O)Nc2ccccc2C=Cc2ccncc2)cc1
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |